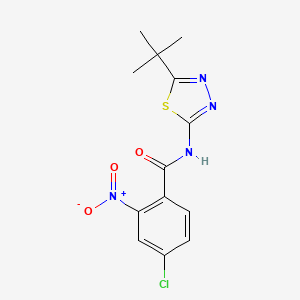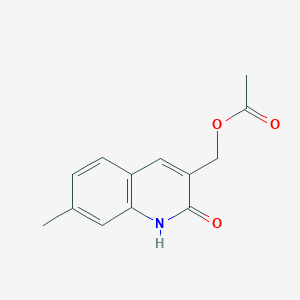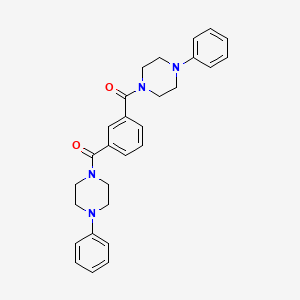![molecular formula C17H16N2O3 B5880534 N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide, commonly known as CMMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and is used in various fields of research, including medicinal chemistry, drug development, and pharmacology.
Wirkmechanismus
The mechanism of action of CMMPA is not fully understood but is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. CMMPA also appears to affect the expression of genes involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
CMMPA has been found to have a range of biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines and increase the production of antioxidant enzymes. CMMPA also appears to modulate the activity of various neurotransmitters and may have a role in regulating mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMMPA is its high purity and solubility in organic solvents, which makes it easy to use in various laboratory experiments. However, the compound is relatively expensive and may not be readily available in some research settings. Additionally, the mechanism of action of CMMPA is not fully understood, which may limit its use in certain research applications.
Zukünftige Richtungen
There are several potential future directions for research on CMMPA. One area of interest is the development of more efficient synthesis methods to reduce the cost of the compound. Another potential direction is the investigation of CMMPA's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of CMMPA and to identify potential side effects and limitations of its use.
Synthesemethoden
The synthesis of CMMPA involves the reaction of 4-(cyanomethyl)benzonitrile with 2-(2-methoxyphenoxy)acetic acid in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The purity of the compound can be further enhanced by recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
CMMPA has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. It has been shown to exhibit potent anti-tumor activity by inhibiting the proliferation of cancer cells. CMMPA also has the potential to improve insulin sensitivity and reduce blood glucose levels in diabetic patients. Additionally, it has been found to possess neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-15-4-2-3-5-16(15)22-12-17(20)19-14-8-6-13(7-9-14)10-11-18/h2-9H,10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGSTYZYHKKPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5880477.png)
![N'-(tert-butyl)-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5880482.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)


![3-[2-(4-isopropylphenyl)-2-oxoethyl]-8-methoxy-2H-chromen-2-one](/img/structure/B5880503.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)

![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)
![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)